molecular formula C10H19IO B13074982 1-Ethoxy-2-iodocyclooctane

1-Ethoxy-2-iodocyclooctane

Katalognummer: B13074982
Molekulargewicht: 282.16 g/mol
InChI-Schlüssel: IOAKISDLQZUZFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethoxy-2-iodocyclooctane is an organic compound belonging to the class of cycloalkanes. This compound features an eight-membered carbon ring with an ethoxy group and an iodine atom attached to adjacent carbon atoms. Cycloalkanes are known for their unique structural properties and reactivity, making them valuable in various chemical applications.

Vorbereitungsmethoden

The synthesis of 1-ethoxy-2-iodocyclooctane can be achieved through several routes. One common method involves the iodination of 1-ethoxycyclooctane using iodine and a suitable oxidizing agent. The reaction typically occurs under mild conditions, ensuring the selective introduction of the iodine atom at the desired position on the cyclooctane ring. Industrial production methods may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity.

Analyse Chemischer Reaktionen

1-Ethoxy-2-iodocyclooctane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as halides, amines, or thiols, under appropriate conditions.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.

Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Ethoxy-2-iodocyclooctane has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is used in the study of biological pathways and mechanisms involving cycloalkane derivatives.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-ethoxy-2-iodocyclooctane involves its interaction with molecular targets through its functional groups. The ethoxy group can participate in hydrogen bonding and other interactions, while the iodine atom can undergo substitution or elimination reactions. These interactions can affect various molecular pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

1-Ethoxy-2-iodocyclooctane can be compared with other cycloalkane derivatives, such as:

    1-Ethoxy-2-bromocyclooctane: Similar structure but with a bromine atom instead of iodine.

    1-Methoxy-2-iodocyclooctane: Similar structure but with a methoxy group instead of an ethoxy group.

    Cyclooctane: The parent compound without any substituents.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and properties compared to its analogs.

Eigenschaften

Molekularformel

C10H19IO

Molekulargewicht

282.16 g/mol

IUPAC-Name

1-ethoxy-2-iodocyclooctane

InChI

InChI=1S/C10H19IO/c1-2-12-10-8-6-4-3-5-7-9(10)11/h9-10H,2-8H2,1H3

InChI-Schlüssel

IOAKISDLQZUZFE-UHFFFAOYSA-N

Kanonische SMILES

CCOC1CCCCCCC1I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.